What is N-Propionyl-d5-glycine and its chemical structure
What is N-Propionyl-d5-glycine and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Propionyl-d5-glycine, a deuterated internal standard crucial for quantitative bioanalytical studies. Below, we delve into its chemical structure, properties, and detailed experimental applications, presenting data in a clear, accessible format for laboratory professionals.
Core Compound Details
N-Propionyl-d5-glycine is the isotopically labeled form of N-Propionyl-glycine, where five hydrogen atoms on the propionyl group have been replaced with deuterium.[1] This substitution results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior. Its primary application is as an internal standard in mass spectrometry-based assays for the quantification of N-propionylglycine and other acylglycines in biological matrices.[2][3][4]
Chemical Structure
The chemical structure of N-Propionyl-d5-glycine is detailed below. The molecule consists of a glycine amino acid linked via an amide bond to a propionyl group that is fully deuterated at the ethyl moiety.
Physicochemical Properties
A summary of the key quantitative data for N-Propionyl-d5-glycine is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄D₅NO₃ | PubChem[1] |
| Molecular Weight | 136.16 g/mol | PubChem[1] |
| Exact Mass | 136.089626879 Da | PubChem[1] |
| IUPAC Name | 2-(2,2,3,3,3-pentadeuteriopropanoylamino)acetic acid | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Polar Surface Area | 66.4 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Experimental Protocols
N-Propionyl-d5-glycine is instrumental in the diagnosis and monitoring of inherited metabolic disorders, such as propionic acidemia, where elevated levels of N-propionylglycine are observed in urine.[5] The following section outlines a typical experimental workflow for the quantification of acylglycines in urine using N-Propionyl-d5-glycine as an internal standard, based on established methodologies.[2][3]
Quantification of Acylglycines in Urine by LC-MS/MS
This protocol describes a common method for the analysis of acylglycines in human urine, employing solid-phase extraction and derivatization, followed by detection with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
1. Sample Preparation and Internal Standard Spiking:
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Thaw frozen urine samples at room temperature.
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Centrifuge the samples to pellet any precipitate.
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Transfer a specific volume (e.g., 100 µL) of the supernatant to a clean tube.
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Add a known concentration of the N-Propionyl-d5-glycine internal standard solution. The exact concentration should be optimized to be within the linear range of the assay and comparable to the expected analyte concentrations.
2. Solid-Phase Extraction (SPE):
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Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by water.
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Load the urine sample onto the cartridge.
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Wash the cartridge with water to remove interfering salts and polar impurities.
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Elute the acylglycines with a suitable organic solvent, such as methanol.
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Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization:
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To enhance chromatographic separation and ionization efficiency, the dried extract is derivatized. A common method is butylation.
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Reconstitute the dried extract in a solution of 3 M HCl in n-butanol.
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Heat the mixture at 65°C for 20 minutes.
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Evaporate the derivatization reagent to dryness under nitrogen.
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Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A reverse-phase column (e.g., C18) is typically used.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A gradient elution is employed to separate the acylglycines. An example gradient could be:
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0-2 min: 10% B
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2-10 min: ramp to 90% B
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10-12 min: hold at 90% B
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12-12.1 min: return to 10% B
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12.1-15 min: re-equilibrate at 10% B
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Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
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Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (Q1) and a specific product ion (Q3) for both the analyte (N-propionylglycine) and the internal standard (N-Propionyl-d5-glycine).
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The specific m/z transitions would need to be determined empirically on the mass spectrometer being used. For the butylated derivatives, the precursor ion would correspond to the [M+H]⁺ of the butyl ester.
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5. Data Analysis:
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The concentration of N-propionylglycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Synthesis Pathway
While N-Propionyl-d5-glycine is commercially available, understanding its synthesis is valuable for researchers. A plausible synthetic route involves the acylation of glycine with a deuterated propionylating agent.
1. Preparation of Propionyl-d5 Chloride:
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The synthesis begins with deuterated propionic acid (propionic-d5 acid).
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Propionic-d5 acid is then chlorinated to form the highly reactive acyl chloride, Propionyl-d5 chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
2. Acylation of Glycine:
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The final step is the N-acylation of glycine with Propionyl-d5 chloride. A common method for this is the Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent.
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Glycine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).
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Propionyl-d5 chloride, dissolved in an inert organic solvent, is added slowly with vigorous stirring. The base neutralizes the HCl that is formed during the reaction.
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After the reaction is complete, the product is isolated by acidification of the aqueous layer, which precipitates the N-Propionyl-d5-glycine. The product can then be purified by recrystallization.
